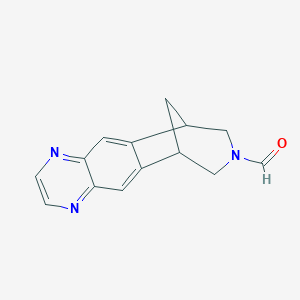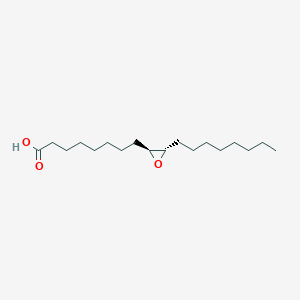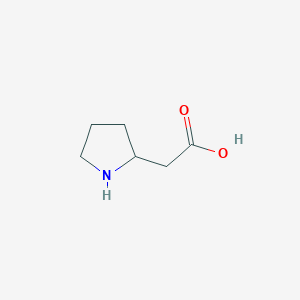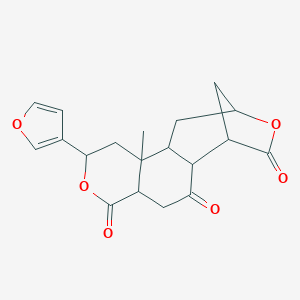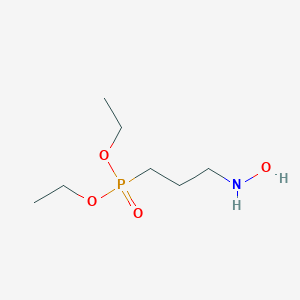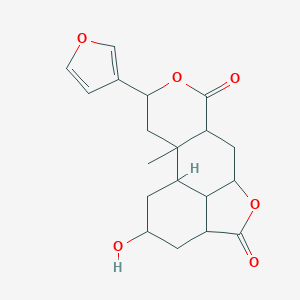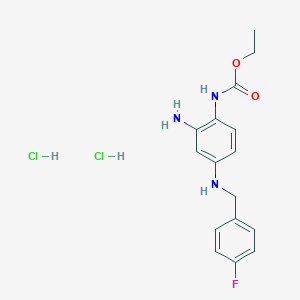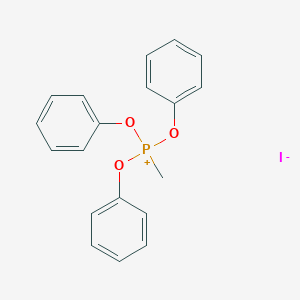![molecular formula C16H16O6 B024065 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one CAS No. 133164-11-1](/img/structure/B24065.png)
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
説明
This compound belongs to the class of organic compounds known as psoralens . These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to form 7H-furo[3,2-g]chromen-7-one .
Molecular Structure Analysis
The molecular formula of this compound is C16H16O6 . It has an average mass of 304.295 Da and a monoisotopic mass of 304.094696 Da . The structure consists of a furan ring fused to a chromenone, forming a 7H-furo[3,2-g]chromen-7-one .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 544.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a flash point of 283.0±30.1 °C . The compound has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .科学的研究の応用
Extraction from Plant Materials
Oxypeucedanin hydrate is a furanocoumarin that can be extracted from the roots of Angelica dahurica . Ionic liquids have been used as alternative solvents for plant materials to extract oxypeucedanin hydrate . This method has demonstrated satisfactory extraction ability, recovery, and enrichment of target compounds .
Pharmacokinetic Interaction
Oxypeucedanin hydrate, being widely found in various fruits and vegetables, may interact with prescribed drugs leading to pharmacokinetic interaction . This interaction can influence the absorption, distribution, metabolism, and excretion of drugs, thereby affecting their therapeutic efficacy and safety .
Antiproliferative and Cytotoxic Activities
Oxypeucedanin hydrate has been described to possess potent antiproliferative and cytotoxic activities . These properties make it a potential candidate for the development of anticancer drugs .
Anti-Influenza Activity
Oxypeucedanin hydrate has shown anti-influenza activity in preclinical studies . This suggests its potential use in the development of antiviral drugs .
Antiallergic Activity
Oxypeucedanin hydrate has demonstrated antiallergic activity . This property could be beneficial in the treatment of allergic conditions .
Mitochondrial Function Preservation
Oxypeucedanin hydrate has been found to play a crucial role in preserving mitochondrial function, particularly in skeletal muscle . Damage to mitochondria leads to muscle mass loss, and oxypeucedanin hydrate could potentially be used to prevent this .
作用機序
Oxypeucedanin hydrate, also known as 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one, 7H-Furo3,2-gbenzopyran-7-one, 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]-, or (-)-Oxypeucedanin hydrate, is a furanocoumarin that has been isolated from various plant genera . This compound has been reported to possess a variety of pharmacological activities .
Target of Action
It has been suggested that it may interact with gaba-transaminase, a hypothetical target . It has also been reported to inhibit the TLR4-MD2/NF-κB/MAPK signaling axis .
Mode of Action
Oxypeucedanin hydrate’s interaction with its targets leads to a variety of effects. For instance, it has been shown to have antiseizure activity, reducing seizure-like behavior in zebrafish by 74% . It also alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis .
Biochemical Pathways
It has been suggested that it may affect the pathways related to seizure activity and inflammation, given its antiseizure and anti-inflammatory effects .
Pharmacokinetics
After intravenous administration of oxypeucedanin hydrate to rats, the pharmacokinetics fit the linear kinetics characteristics, with parameters such as average elimination half-life (T1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (VZ of 4.98~7.50 L/kg), and systemic clearance (CLZ of 5.64~8.55 L/kg/h) being dose-independent . After oral administration, it showed poor and slow absorption with a mean absolute bioavailability of 10.26% .
Result of Action
Oxypeucedanin hydrate has been reported to possess potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities . It has also been shown to have antiseizure activity, reducing seizure-like behavior in zebrafish . Furthermore, it alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis .
Action Environment
The action of oxypeucedanin hydrate can be influenced by various environmental factors. For instance, the extraction conditions, such as solvent/solid ratio, temperature, and time, can affect the yield of oxypeucedanin hydrate from plant materials . Furthermore, it is widely found in various fruits and vegetables, suggesting that it may interact with other compounds present in these foods, potentially leading to pharmacokinetic interactions .
特性
IUPAC Name |
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWFWDOPJISUOK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |
CAS RN |
24724-52-5 | |
| Record name | oxypeucedanin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of oxypeucedanin hydrate?
A1: Oxypeucedanin hydrate has the molecular formula C16H16O7 and a molecular weight of 320.29 g/mol. []
Q2: What spectroscopic data are available for oxypeucedanin hydrate?
A2: Spectroscopic characterization of oxypeucedanin hydrate includes UV, IR, 1H NMR, 13C NMR, 1H-13C HMQC, 1H-1H COSY, 1H-13C HMBC, and MS data. [, , ]
Q3: Has the crystal structure of oxypeucedanin hydrate been determined?
A3: Yes, oxypeucedanin hydrate micro-crystals, obtained through acetylation of the naturally occurring compound, have been found to possess a triclinic structure. []
Q4: What are the main pharmacological activities of oxypeucedanin hydrate?
A4: Research suggests oxypeucedanin hydrate exhibits various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, antimicrobial, antiseizure, and calcium antagonistic effects. [, , , , , , , , , , ]
Q5: How does oxypeucedanin hydrate exert its anti-inflammatory effects?
A5: Oxypeucedanin hydrate has been shown to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis. [] It can compete with LPS for binding to the TLR4/MD2 complex, thereby suppressing the production of inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α. [, ]
Q6: What is the role of oxypeucedanin hydrate in cancer treatment?
A6: Studies indicate that oxypeucedanin hydrate exhibits antitumor activity against various cancer cell lines, including colon, lung, melanoma, and prostate cancer cells. [, , ] This activity is attributed to its ability to induce apoptosis, inhibit cancer cell migration, and potentially modulate the PI3K signaling pathway. [, ]
Q7: How does oxypeucedanin hydrate affect P-glycoprotein (P-gp) function?
A7: Oxypeucedanin hydrate acts as both a substrate and an inhibitor of P-gp. [] While its inhibitory effect on P-gp is minimal, it can increase the accumulation of P-gp substrates like calcein AM in cells overexpressing P-gp. [, ]
Q8: Does oxypeucedanin hydrate have antiseizure properties?
A8: Yes, oxypeucedanin hydrate has demonstrated significant antiseizure activity in zebrafish models of epilepsy. [] It effectively reduces seizure-like behavior and decreases pentylenetetrazole (PTZ)-induced elevation in power spectral density, suggesting a potential role in managing epilepsy. []
Q9: What are the potential mechanisms behind the antiplatelet activity of oxypeucedanin hydrate?
A9: Oxypeucedanin hydrate has been identified as a priority marker for antiplatelet activity in lemons. [] Further research suggests that its mechanism may involve interaction with the TPβ receptor of thromboxane A2 and modulation of the PI3K/Rap-1b signaling pathway via the βγ subunit of GPCR(i). []
Q10: What is known about the absorption and metabolism of oxypeucedanin hydrate?
A10: Oxypeucedanin hydrate is well-absorbed after oral administration, particularly in the jejunum and ileum. [] Studies using Caco-2 cell monolayers suggest it is primarily absorbed via passive diffusion. [] Co-administration with Acori Tatarinowii Rhizoma volatile oil can enhance its intestinal absorption and transport by inhibiting P-gp-mediated efflux. []
Q11: Does the structure of oxypeucedanin hydrate undergo any changes during processing or storage?
A11: Yes, oxypeucedanin, a precursor of oxypeucedanin hydrate, can be converted to oxypeucedanin hydrate during processing with yellow rice wine due to the acidic environment and heat. [] Similarly, extraction methods involving contact with acidic juice can lead to the formation of oxypeucedanin hydrate from oxypeucedanin. []
Q12: What analytical techniques are used to identify and quantify oxypeucedanin hydrate?
A12: Various techniques, including high-performance liquid chromatography (HPLC) coupled with UV detection, diode array detection (DAD), mass spectrometry (MS), and thin-layer chromatography (TLC) are employed for the analysis of oxypeucedanin hydrate. [, , , , , , , ]
Q13: Are there specific markers used for quality control of herbal medicines containing oxypeucedanin hydrate?
A13: Yes, oxypeucedanin hydrate itself, along with other coumarins like xanthotoxol, xanthotoxin, bergapten, and isoimperatorin, can serve as chemical markers to distinguish different botanical sources of Angelicae dahuricae Radix and ensure quality control. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





